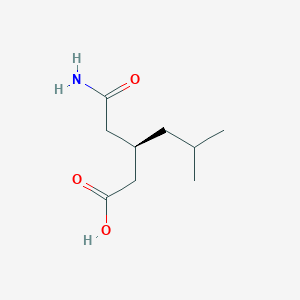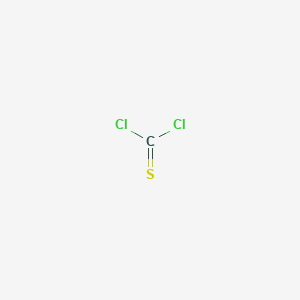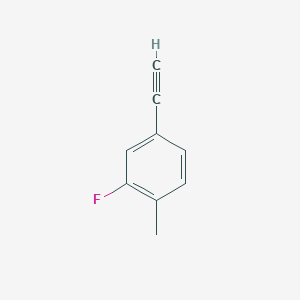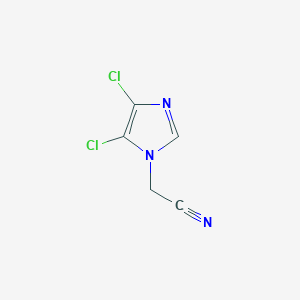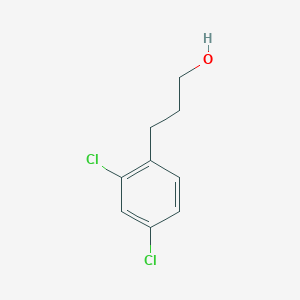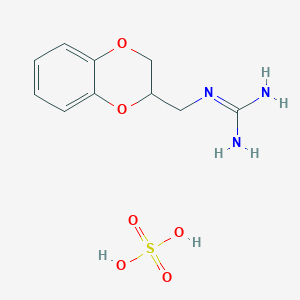
Guanoxansulfat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanoxan-Sulfat:
Wissenschaftliche Forschungsanwendungen
Chemie:
Biologie:
- Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, insbesondere auf seine Wechselwirkung mit Alpha-2-Adrenorezeptoren .
Medizin:
- Ursprünglich als Antihypertensivum zugelassen, aber später aufgrund von Hepatotoxizität zurückgezogen .
Industrie:
- Wird zur Herstellung von monoklonalen Antikörpern und als diagnostisches Mittel zum Nachweis von Natrium- und Kaliumionen im menschlichen Serum verwendet .
Wirkmechanismus
Guanoxan-Sulfat übt seine Wirkung durch Wechselwirkung mit Alpha-2-Adrenorezeptoren aus. Durch die Bindung an diese Rezeptoren hemmt es die Freisetzung von Noradrenalin, einem Neurotransmitter, der die Vasokonstriktion fördert und den Blutdruck erhöht. Diese Hemmung führt zu Vasodilatation und einer Senkung des Blutdrucks .
Wirkmechanismus
Target of Action
Guanoxan sulfate, also known as Guanoxan or 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1), primarily targets the adrenergic receptor . Adrenergic receptors are a class of G protein-coupled receptors that are targets of many catecholamines like norepinephrine (noradrenaline) and epinephrine (adrenaline) produced by the body, but also many medications.
Mode of Action
Guanoxan sulfate acts as an agonist to the adrenergic receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, Guanoxan sulfate binds to the adrenergic receptor, activating it in order to exert its effects. It is similar in its mechanism of action to guanethidine .
Result of Action
Guanoxan sulfate’s activation of the adrenergic receptor leads to a decrease in sympathetic activity. This ultimately results in the relaxation of blood vessels and a reduction in heart rate, leading to lower blood pressure . It was primarily used for the treatment of hypertension (high blood pressure) .
Biochemische Analyse
Biochemical Properties
Guanoxan sulfate plays a significant role in biochemical reactions by interacting with adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are involved in the regulation of various physiological processes, including cardiovascular function . Guanoxan sulfate acts as an agonist to these receptors, leading to the activation of downstream signaling pathways that result in vasodilation and reduced blood pressure . The compound interacts with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .
Cellular Effects
Guanoxan sulfate influences various types of cells, particularly those in the cardiovascular system. It affects cell signaling pathways by activating adrenergic receptors, leading to changes in gene expression and cellular metabolism . This activation results in the relaxation of smooth muscle cells in blood vessels, thereby reducing vascular resistance and lowering blood pressure . Additionally, guanoxan sulfate has been shown to affect the function of endothelial cells, which play a crucial role in maintaining vascular homeostasis .
Molecular Mechanism
The molecular mechanism of guanoxan sulfate involves its binding to adrenergic receptors on the cell surface . This binding triggers a conformational change in the receptor, leading to the activation of G proteins and subsequent intracellular signaling cascades . These cascades result in the activation of enzymes such as adenylate cyclase, which increases the production of cyclic AMP (cAMP) . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates target proteins and induces physiological responses such as vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of guanoxan sulfate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that guanoxan sulfate maintains its antihypertensive effects over extended periods, although its efficacy may decrease slightly due to gradual degradation . In vitro studies have demonstrated that the compound remains active in cell cultures for several days, with minimal loss of potency .
Dosage Effects in Animal Models
The effects of guanoxan sulfate vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure without causing significant adverse effects . At higher doses, guanoxan sulfate can induce toxic effects such as hypotension, bradycardia, and respiratory depression . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of adrenergic receptors .
Metabolic Pathways
Guanoxan sulfate is involved in several metabolic pathways, primarily those related to the metabolism of neurotransmitters . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are responsible for the breakdown of catecholamines . These interactions can affect metabolic flux and alter the levels of metabolites such as dopamine, norepinephrine, and epinephrine .
Transport and Distribution
Within cells and tissues, guanoxan sulfate is transported and distributed through various mechanisms. It is likely taken up by cells via specific transporters or passive diffusion . Once inside the cell, guanoxan sulfate can bind to intracellular proteins and accumulate in specific compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular size .
Subcellular Localization
Guanoxan sulfate’s subcellular localization is primarily within the cytoplasm and on the cell membrane, where it interacts with adrenergic receptors . The compound may also localize to other organelles, such as the endoplasmic reticulum, where it can influence protein synthesis and post-translational modifications . Targeting signals and post-translational modifications may direct guanoxan sulfate to specific cellular compartments, enhancing its efficacy and specificity .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen:
Chlorierungsreaktion: Die Synthese beginnt mit der Chlorierung von 2-Hydroxymethyl-1,4-benzodioxan unter Verwendung von Thionylchlorid in Gegenwart eines Lösungsmittels.
Kondensationsreaktion: Das 2-Chlormethyl-1,4-benzodioxan wird dann in Gegenwart einer Alkali und eines weiteren Lösungsmittels mit Guanidin kondensiert, um Guanoxan zu bilden.
Salifizierung: Schließlich wird Guanoxan mit Schwefelsäure salifiziert, um Guanoxan-Sulfat zu erzeugen.
Industrielle Produktionsmethoden: Die industrielle Produktion von Guanoxan-Sulfat folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Guanoxan-Sulfat kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart starker Oxidationsmittel.
Reduktion: Es kann auch unter bestimmten Bedingungen reduziert werden, obwohl dies weniger häufig vorkommt.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidation: Oxidierte Derivate von Guanoxan-Sulfat.
Reduktion: Reduzierte Formen der Verbindung.
Substitution: Substituierte Guanoxan-Derivate.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Guanethidin: Ein weiteres Antihypertensivum mit einem ähnlichen Wirkmechanismus, aber einem unterschiedlichen Nebenwirkungsprofil.
Eindeutigkeit: Guanoxan-Sulfat ist einzigartig in seiner spezifischen Wechselwirkung mit Alpha-2-Adrenorezeptoren und seinem Potenzial für weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen. seine Hepatotoxizität führte zu seinem Rückzug vom Markt .
Eigenschaften
CAS-Nummer |
5714-04-5 |
|---|---|
Molekularformel |
C10H15N3O6S |
Molekulargewicht |
305.31 g/mol |
IUPAC-Name |
2-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C10H13N3O2.H2O4S/c11-10(12)13-5-7-6-14-8-3-1-2-4-9(8)15-7;1-5(2,3)4/h1-4,7H,5-6H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
OXWYHTHXCLDQCN-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Isomerische SMILES |
C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.C1C(OC2=CC=CC=C2O1)CN=C([NH3+])N.[O-]S(=O)(=O)[O-] |
Kanonische SMILES |
C1C(OC2=CC=CC=C2O1)CN=C(N)N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
5714-04-5 |
Synonyme |
(1,4-Benzodioxan-2-ylmethyl)guanidine; 2-(Guanidinomethyl)-1,4-benzodioxan Hemisulfate; Guanoxane; N-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]guanidine Hemisulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



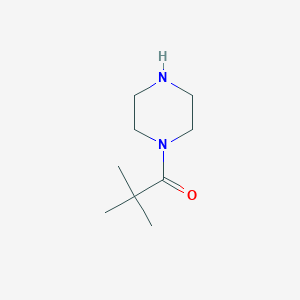
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
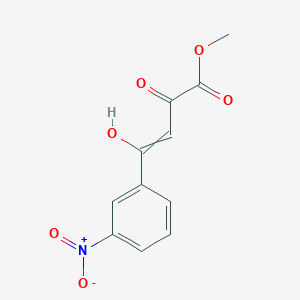
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)



